![molecular formula C15H13IO B1345427 4-Ethyl-3'-iodobenzophenone CAS No. 951885-12-4](/img/structure/B1345427.png)
4-Ethyl-3'-iodobenzophenone
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Overview
Description
4-Ethyl-3’-iodobenzophenone (EIBP) is a chemical compound that belongs to the family of benzophenone derivatives. It is a white powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. The molecular formula of EIBP is C15H13IO and it has a molecular weight of 336.17 g/mol .
Synthesis Analysis
The synthesis of benzophenone derivatives like EIBP can be achieved through various methods. One of the common methods is the Friedel-Crafts alkylation and acylation . Another method involves the use of organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone . A more environmentally friendly method is the Pd-catalyzed cross-coupling of a substituted phenyl boronic acid with an anhydride, also known as the Suzuki-Miyaura reaction .Molecular Structure Analysis
The molecular structure of EIBP consists of a benzophenone core with an ethyl group at the 4-position and an iodine atom at the 3’-position . This structure contributes to its physical and chemical properties.Physical And Chemical Properties Analysis
EIBP has a predicted boiling point of 410.1±38.0 °C and a predicted density of 1.511±0.06 g/cm3 .Scientific Research Applications
Synthesis of Quinoline-based Anticancer Agents
4-Iodoacetophenone, a compound similar to EIBP, has been used in the synthesis of quinoline-based potential anticancer agents . While this specific application hasn’t been reported for EIBP, it’s possible that it could be used in a similar manner due to its structural similarity to 4-Iodoacetophenone.
Palladium-catalyzed Coupling Reactions
4-Iodoacetophenone has been used as a substrate for palladium-catalyzed coupling reactions . These reactions are a key part of many synthetic processes in both research and industrial settings. Given the structural similarity between EIBP and 4-Iodoacetophenone, it’s possible that EIBP could also be used in this way.
Heck-Mizoroki Reactions
Heck-Mizoroki reactions are a type of carbon-carbon bond forming reaction that are widely used in organic chemistry. 4-Iodoacetophenone has been used in Heck-Mizoroki reactions with styrene, catalyzed by palladium nanoparticles . Given the structural similarity between EIBP and 4-Iodoacetophenone, it’s possible that EIBP could also be used in this way.
Mechanism of Action
Mode of Action
It has been reported that similar compounds may be used as substrates for palladium-catalyzed coupling reactions . This suggests that 4-Ethyl-3’-iodobenzophenone might interact with its targets through similar mechanisms, leading to changes in the targets’ functions.
Biochemical Pathways
The specific biochemical pathways affected by 4-Ethyl-3’-iodobenzophenone are currently unknown
properties
IUPAC Name |
(4-ethylphenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINIEUUJZAIYLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3'-iodobenzophenone |
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